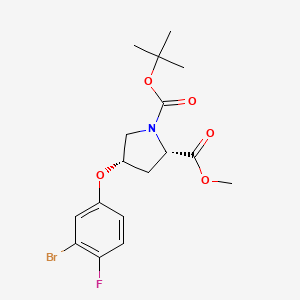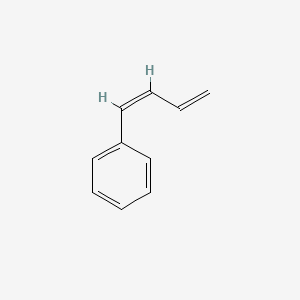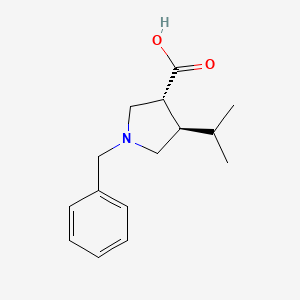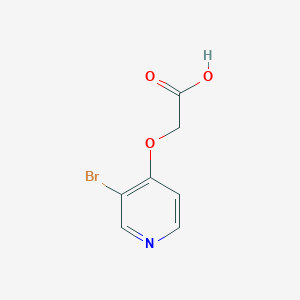![molecular formula C46H70O2S4 B12951982 2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12951982.png)
2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene: 5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene , is a mouthful of a compound! Let’s break it down:
Molecular Formula: C₁₆H₁₀S₂
Molecular Weight: 266.38 g/mol
CAS Registry Number: 1209012-31-6
This intriguing molecule belongs to the family of organic semiconductors, and its unique structure makes it a subject of scientific curiosity.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, researchers have explored various strategies involving cyclization reactions. These methods often rely on sulfur-containing precursors and intricate ring-forming steps.
Industrial Production: At an industrial scale, the synthesis of 2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene likely involves optimization of existing routes, purification, and scalability considerations.
Chemical Reactions Analysis
Reactivity: This compound exhibits interesting reactivity due to its conjugated system and sulfur atoms. It can undergo various reactions, including:
Oxidation: Oxidative processes can modify its electronic properties.
Reduction: Reduction reactions may alter its stability and energy levels.
Substitution: Substituents can be introduced at specific positions.
Ring-Opening: Cleavage of the central ring system.
Oxidation: Common oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or aryl halides.
Ring-Opening: Strong nucleophiles.
Major Products: The specific products depend on reaction conditions and substituents. Functionalized derivatives with altered properties are of interest.
Scientific Research Applications
Chemistry:
Organic Electronics: As a semiconductor, it finds applications in organic photovoltaics (solar cells), organic field-effect transistors (OFETs), and light-emitting diodes (OLEDs).
Materials Science: Its unique structure contributes to novel materials with tailored properties.
Biosensors: Its electronic properties make it suitable for biosensing applications.
Drug Delivery: Modified derivatives could serve as drug carriers.
Flexible Electronics: Its flexibility and semiconducting behavior are valuable for flexible displays and wearable devices.
Mechanism of Action
The compound’s effects likely stem from its interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While 2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene stands out for its unique structure, it shares similarities with other conjugated organic semiconductors. Notable compounds include :
- [Compound A]
- [Compound B]
- [Compound C]
Properties
Molecular Formula |
C46H70O2S4 |
|---|---|
Molecular Weight |
783.3 g/mol |
IUPAC Name |
2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene |
InChI |
InChI=1S/C46H70O2S4/c1-5-9-13-17-19-23-27-35(25-21-15-11-7-3)33-47-41-39-43-37(29-31-49-43)52-46(39)42(40-44-38(30-32-50-44)51-45(40)41)48-34-36(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-32,35-36H,5-28,33-34H2,1-4H3 |
InChI Key |
NSMSTVKVTXDILP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC1=C2C3=C(C=CS3)SC2=C(C4=C1SC5=C4SC=C5)OCC(CCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)
![2-(3-Chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12951909.png)






![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)



![1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B12951975.png)
![7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12951979.png)
